6-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid
Description
Structural Characteristics and Nomenclature
The structural characteristics of 6-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid reflect the sophisticated architecture typical of modern pharmaceutical intermediates and bioactive compounds. The molecule possesses a planar quinoline core consisting of a benzene ring fused to a pyridine ring, creating a rigid aromatic system that serves as the foundation for all substituent attachments. The nomenclature follows International Union of Pure and Applied Chemistry conventions, with numbering beginning from the nitrogen-containing pyridine portion of the quinoline system. The systematic name precisely describes the position of each substituent: the chlorine atom occupies the 6-position, the propoxyphenyl group is attached at the 2-position with the propoxy substituent specifically located at the 3-position of the phenyl ring, and the carboxylic acid functionality resides at the 4-position.
The molecular formula C₁₉H₁₆ClNO₃ indicates the presence of nineteen carbon atoms, sixteen hydrogen atoms, one chlorine atom, one nitrogen atom, and three oxygen atoms, resulting in a molecular weight of 341.79 grams per mole. The compound's structural complexity is further revealed through its Simplified Molecular Input Line Entry System representation, which provides a standardized method for describing the molecule's connectivity: O=C(C1=CC(C2=CC=CC(OCCC)=C2)=NC3=CC=C(Cl)C=C13)O. This representation highlights the intricate arrangement of atoms and bonds that define the molecule's three-dimensional structure and chemical properties.
The stereochemical considerations of 6-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid involve the spatial arrangement of its substituents around the quinoline core. The planarity of the quinoline system constrains the overall molecular geometry, while the propoxy chain introduces conformational flexibility that can influence the compound's interaction with biological targets. The following table summarizes the key structural parameters and identifiers for this compound:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₆ClNO₃ |
| Molecular Weight | 341.79 g/mol |
| Chemical Abstracts Service Number | 932796-26-4 |
| MDL Number | MFCD03420123 |
| Canonical Simplified Molecular Input Line Entry System | CCCOc1cccc(c1)c1cc(C(O)=O)c2cc(ccc2n1)Cl |
Historical Development of Quinoline-4-carboxylic Acid Derivatives
The historical development of quinoline-4-carboxylic acid derivatives traces back to the serendipitous discovery of nalidixic acid in the 1960s, which emerged as an impurity during the synthesis of antimalarial compounds. This breakthrough established the foundation for an entire class of therapeutically important compounds and demonstrated the potential of quinoline-based structures in medicinal chemistry. The original discovery occurred when researchers at Sterling Drug identified antibacterial activity in a byproduct formed during chloroquine manufacturing, leading to the systematic investigation of quinolone and naphthyridone derivatives. Nalidixic acid, technically classified as a naphthyridone rather than a true quinolone, was approved for clinical use in 1967 for the treatment of urinary tract infections, marking the beginning of the quinolone antibiotic era.
The subsequent decades witnessed intensive research efforts aimed at expanding the structural diversity and improving the pharmacological properties of quinoline-4-carboxylic acid derivatives. Early work by Imperial Chemical Industries in the 1950s had already begun exploring quinolone core structures, with patents claiming various substituted quinoline-3-carboxylic acids and related compounds. These early investigations laid the groundwork for understanding structure-activity relationships within the quinoline family and established key synthetic methodologies that continue to influence current research. The development of improved synthetic routes, particularly the Doebner and Pfitzinger reactions, enabled researchers to access a wide range of quinoline-4-carboxylic acid derivatives with diverse substitution patterns.
The evolution of synthetic methodologies for quinoline-4-carboxylic acid derivatives has been driven by the need for more efficient, environmentally friendly, and versatile approaches. Traditional methods such as the Skraup synthesis, Combes quinoline synthesis, and Friedländer synthesis provided early access to quinoline structures but often suffered from limitations including harsh reaction conditions, low yields, and limited substrate scope. The development of the Doebner reaction in the late nineteenth century represented a significant advancement, allowing for the direct synthesis of quinoline-4-carboxylic acids from readily available starting materials including anilines, aldehydes, and pyruvic acid. Similarly, the Pfitzinger reaction, involving the condensation of isatin with ketones or aldehydes under basic conditions, provided an alternative route to quinoline-4-carboxylic acid derivatives.
Recent advances in quinoline synthesis have focused on addressing the limitations of traditional methods through the application of green chemistry principles and modern synthetic technologies. Researchers have developed solvent-free reaction conditions, microwave-assisted synthesis, and one-pot procedures that significantly improve the efficiency and environmental impact of quinoline production. The implementation of novel catalytic systems, including rare earth metal catalysts such as ytterbium perfluorooctanoate, has enabled reactions to proceed under milder conditions while maintaining high yields. These methodological improvements have expanded access to complex quinoline derivatives such as 6-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid, facilitating their investigation as potential therapeutic agents.
Significance in Heterocyclic Chemistry Research
The significance of 6-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid in heterocyclic chemistry research extends far beyond its individual properties to encompass its role as a representative member of a fundamentally important class of nitrogen-containing aromatic compounds. Quinoline derivatives have established themselves as privileged structures in medicinal chemistry, meaning they serve as versatile scaffolds capable of binding to multiple biological targets with high affinity and selectivity. The quinoline core combines the electronic properties of both benzene and pyridine rings, creating a unique aromatic system that can participate in various non-covalent interactions including π-π stacking, hydrogen bonding, and van der Waals forces with biological macromolecules. This versatility has made quinoline-based compounds invaluable tools for probing biological systems and developing new therapeutic agents.
Research into quinoline-4-carboxylic acid derivatives has contributed significantly to our understanding of structure-activity relationships in bioactive heterocycles. The systematic variation of substituents on the quinoline core has revealed how subtle structural changes can dramatically alter biological activity, selectivity, and pharmacological properties. Studies of compounds like 6-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid provide insights into the effects of halogen substitution, aromatic substitution patterns, and alkoxy chain length on molecular properties and biological activity. These investigations have informed the rational design of new compounds with improved therapeutic profiles and have advanced our fundamental understanding of drug-target interactions at the molecular level.
The methodological contributions of quinoline research to heterocyclic chemistry cannot be overstated. The development and refinement of synthetic approaches for quinoline-4-carboxylic acid derivatives have provided powerful tools for accessing complex heterocyclic structures. Modern variants of classical reactions such as the Doebner and Pfitzinger syntheses have been adapted to accommodate challenging substrates, including electron-deficient anilines that previously gave poor yields. The three-component Doebner hydrogen-transfer reaction, for example, has been specifically developed to address limitations encountered with electron-withdrawing substituents, enabling access to previously difficult-to-synthesize quinoline derivatives. These methodological advances have broader implications for heterocyclic synthesis, providing strategies that can be applied to other ring systems and contributing to the overall advancement of synthetic organic chemistry.
The role of quinoline-4-carboxylic acid derivatives in advancing green chemistry principles represents another significant contribution to the field. Recent research has emphasized the development of environmentally benign synthetic methods that minimize waste, reduce energy consumption, and eliminate hazardous reagents. Solvent-free conditions, microwave irradiation, and efficient catalytic systems have been successfully applied to quinoline synthesis, demonstrating that complex heterocyclic compounds can be prepared using sustainable approaches. The following table summarizes key methodological advances in quinoline-4-carboxylic acid synthesis and their contributions to green chemistry:
| Synthetic Method | Key Innovation | Environmental Benefit |
|---|---|---|
| Microwave-Assisted Pfitzinger Reaction | Reduced reaction time to 15 minutes | Energy conservation and improved efficiency |
| Solvent-Free Doebner Conditions | Elimination of organic solvents | Waste reduction and improved safety |
| One-Pot Multi-Component Synthesis | Combined steps in single operation | Reduced waste and improved atom economy |
| Aqueous Catalysis with Ytterbium Perfluorooctanoate | Water as reaction medium | Environmentally benign solvent system |
The continuing research interest in compounds such as 6-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid reflects the ongoing importance of heterocyclic chemistry in addressing current scientific and societal challenges. As researchers seek new solutions for antibiotic resistance, cancer treatment, and other pressing medical needs, quinoline-based compounds continue to provide valuable lead structures for drug discovery efforts. The structural diversity accessible through modern synthetic methods, combined with our growing understanding of molecular recognition and drug-target interactions, positions quinoline-4-carboxylic acid derivatives as continuing sources of innovation in pharmaceutical research. Furthermore, the methodological advances pioneered in quinoline synthesis continue to influence broader areas of organic chemistry, contributing to the development of more efficient and sustainable approaches to complex molecule synthesis.
Properties
IUPAC Name |
6-chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO3/c1-2-8-24-14-5-3-4-12(9-14)18-11-16(19(22)23)15-10-13(20)6-7-17(15)21-18/h3-7,9-11H,2,8H2,1H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHDVLYFIKIQYBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601204148 | |
| Record name | 6-Chloro-2-(3-propoxyphenyl)-4-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601204148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
932796-26-4 | |
| Record name | 6-Chloro-2-(3-propoxyphenyl)-4-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=932796-26-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-2-(3-propoxyphenyl)-4-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601204148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Approach
The synthesis of 6-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid generally follows these steps:
Formation of Quinoline Core : The quinoline backbone is synthesized using a cyclization reaction involving aniline derivatives and carbonyl compounds. This step often employs Friedländer or Pfitzinger reactions.
Functionalization at the 6-Position : Introduction of the chlorine atom at the 6-position of the quinoline ring is typically achieved using chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Substitution at the 2-Position : The phenyl group with a propoxy substituent is introduced via a coupling reaction, such as Suzuki coupling or direct alkylation.
Carboxylation at the 4-Position : The carboxylic acid group is introduced through oxidation or carboxylation reactions, often involving Grignard reagents or CO₂ insertion.
Step-by-Step Reaction Pathway
Below is a detailed reaction pathway for synthesizing this compound:
| Step | Reaction | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclization to form quinoline core | Aniline derivative + β-ketoester, acidic conditions | Quinoline intermediate |
| 2 | Chlorination at position 6 | Thionyl chloride (SOCl₂), reflux | 6-Chloroquinoline |
| 3 | Substitution at position 2 | Phenylboronic acid derivative (with propoxy group), Pd-catalyst, base (e.g., K₂CO₃) | 6-Chloro-2-(3-propoxyphenyl)quinoline |
| 4 | Carboxylation at position 4 | Grignard reagent + CO₂ or oxidation of methylquinoline derivative | Final product |
Optimization Parameters
To maximize yield and purity, the following parameters are optimized during synthesis:
- Temperature Control : Reaction temperatures are carefully maintained to avoid side reactions.
- Solvent Choice : Solvents such as dimethylformamide (DMF), toluene, or ethanol are selected based on solubility and reactivity.
- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) are preferred for coupling reactions.
- Reaction Time : Prolonged reaction times can lead to degradation; hence, monitoring is essential.
Alternative Methods
In addition to the classical methods, modern synthetic techniques like microwave-assisted synthesis and flow chemistry have been explored for efficiency:
- Microwave-Assisted Synthesis : Reduces reaction time and improves yields by providing uniform heating.
- Flow Chemistry : Allows continuous production with better control over reaction conditions.
Data Table: Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1 | Aniline + β-ketoester, H₂SO₄, heat | ~75 | Formation of quinoline core |
| 2 | SOCl₂, reflux | ~80 | Chlorination at position 6 |
| 3 | Phenylboronic acid, Pd-catalyst | ~70 | Introduction of propoxyphenyl group |
| 4 | Grignard reagent + CO₂ | ~65 | Carboxylation to form final product |
Notes on Challenges and Considerations
- Side Reactions : Competing reactions such as over-chlorination or unwanted substitutions can reduce yield.
- Purification : Crystallization or column chromatography is often required to isolate the pure compound.
- Reagent Sensitivity : Moisture-sensitive reagents like Grignard reagents necessitate anhydrous conditions.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Amino or thiol-substituted quinoline derivatives.
Scientific Research Applications
Enzyme Inhibition
One of the prominent applications of this compound is its role as an enzyme inhibitor. It has been studied for its potential to inhibit various enzymes, including:
- Human Tissue-Nonspecific Alkaline Phosphatase : Exhibits inhibitory effects which could be beneficial in treating conditions related to bone metabolism.
- DNA Gyrase : The compound has shown significant inhibitory activity against Mycobacterium tuberculosis, making it a candidate for antitubercular drug development.
Antimicrobial Activity
Research indicates that 6-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid possesses notable antibacterial properties. It has demonstrated efficacy against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Methicillin-resistant Staphylococcus aureus (MRSA)
In comparative studies, it outperformed standard antibiotics like ampicillin and gentamicin .
Drug Development
The compound is being explored as a scaffold for developing novel therapeutic agents. Its structural features allow for modifications that can enhance biological activity and selectivity against specific targets.
Fluorescent Probes
Due to its unique chemical structure, 6-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid is utilized in the development of fluorescent probes for biological imaging, allowing researchers to visualize cellular processes in real-time.
Dye Synthesis
In the industrial sector, this compound is employed in the synthesis of dyes and pigments, leveraging its chemical properties to produce vibrant colors used in textiles and other materials.
Chemical Sensors
It also finds application in developing chemical sensors designed to detect various analytes, contributing to advancements in environmental monitoring and safety .
Comparison with Related Compounds
To understand its unique properties and potential advantages over similar compounds, a comparison is made with other quinoline derivatives:
| Compound Name | Structural Differences | Unique Properties | Applications |
|---|---|---|---|
| 6-Chloro-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid | Isobutoxy group | Enhanced lipophilicity | Drug development, enzyme inhibition |
| 6-Chloro-2-(4-methoxyphenyl)quinoline-4-carboxylic acid | Methoxy group | Variability in biological activity | Antimicrobial agents |
| 6-Chloro-2-(3-methoxyphenyl)quinoline-4-carboxylic acid | Methoxy group | Potentially different pharmacokinetics | Medicinal chemistry |
Mechanism of Action
The mechanism of action of 6-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to DNA or proteins, inhibiting their function and leading to cell death in microbial or cancer cells. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-2-(4-propoxyphenyl)quinoline-4-carboxylic acid
- 2-Chloroquinoline-3-carbaldehyde
- 1H-Tetrazolyl-amino-quinolines
Uniqueness
6-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-propoxyphenyl group enhances its lipophilicity and potential interactions with biological membranes, making it a valuable compound for various research applications .
Biological Activity
6-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features a quinoline core, which is a bicyclic aromatic structure known for its pharmacological potential. The specific substitutions at the 2-position and 4-carboxylic acid group contribute to its unique properties:
- Molecular Formula : C₁₉H₁₆ClNO₃
- Molecular Weight : Approximately 341.79 g/mol
- Functional Groups : Chloro group, propoxyphenyl group, and carboxylic acid.
The biological activity of 6-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid is primarily attributed to its ability to interact with various molecular targets:
- DNA and Protein Binding : The compound can bind to DNA or proteins, inhibiting their function and leading to cell death in microbial or cancer cells.
- Enzyme Inhibition : It has been suggested that the compound may act as an inhibitor of certain enzymes involved in cellular pathways, although specific targets require further investigation .
Antimicrobial Activity
Quinoline derivatives, including this compound, have demonstrated significant antimicrobial properties against a range of pathogens:
Anticancer Properties
Research indicates that 6-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid may possess anticancer activity:
- Cytotoxicity Studies : Preliminary studies suggest that this compound exhibits cytotoxic effects on various cancer cell lines, including colorectal and breast cancer cells. For instance, it has been evaluated using the MTT assay for determining cell viability .
- Mechanistic Insights : The anticancer effect may involve the induction of apoptosis or cell cycle arrest, but detailed mechanisms remain to be fully elucidated.
Comparative Studies
To understand the uniqueness of 6-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid, it is helpful to compare it with similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 6-Chloroquinoline-4-carboxylic acid | C₁₉H₁₄ClN₃O₂ | Lacks propoxy group; potential anticancer activity |
| 2-(4-Propyloxyphenyl)quinoline-4-carboxylic acid | C₁₉H₁₆N₂O₃ | Similar structure; different alkoxy substituent |
| 6-Bromo-2-(3-methoxyphenyl)quinoline-4-carboxylic acid | C₁₉H₁₆BrN₃O₂ | Bromine instead of chlorine; altered reactivity |
This table illustrates variations in halogen substitution and alkoxy groups that influence their chemical behavior and biological activity. The presence of the propoxyphenyl group in our compound enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Case Studies
Several studies have highlighted the biological potential of quinoline derivatives:
- Antimicrobial Efficacy : A study evaluating various quinoline derivatives found that structural modifications significantly impacted their antibacterial potency against Staphylococcus aureus strains .
- Anticancer Activity : Research conducted on quinoline derivatives indicated that specific substitutions could enhance anticancer effects. The study utilized various cancer cell lines to assess cytotoxicity and mechanism .
- Inflammation Modulation : Some quinoline derivatives have shown anti-inflammatory properties in macrophage models, suggesting potential therapeutic applications beyond antimicrobial and anticancer activities .
Q & A
Q. What are the standard synthetic routes for 6-chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid, and how do reaction conditions influence yield?
The compound is typically synthesized via chlorination of a quinoline precursor using POCl₃ or SOCl₂ under reflux conditions. For example, 2-(3-chlorophenyl)quinoline-4-carboxylic acid derivatives are prepared by reacting 2-oxo-1,2-dihydroquinoline-4-carboxylic acid with excess POCl₃ in DMF at 100°C for 4 hours . Yield optimization often requires stoichiometric control (e.g., 10 eq. of POCl₃) and purification via silica gel chromatography. Lower yields (<70%) may result from incomplete chlorination or side reactions like esterification.
| Reagent | Temperature | Time | Yield |
|---|---|---|---|
| POCl₃ | 100°C | 4 h | 80% |
| SOCl₂ | 80°C | 5 h | 74–85% |
Q. How is the purity and structural integrity of the compound validated in synthetic workflows?
Analytical techniques include:
- HPLC : Purity >97% is achievable with retention time consistency .
- NMR : Key signals (e.g., δ 8.36 ppm for quinoline protons, δ 10.82 ppm for carboxylic acid protons) confirm regiochemistry .
- Mass spectrometry : ESI-MS detects [M+H]⁺ peaks (e.g., m/z 358.17 for chlorinated derivatives) .
Advanced Research Questions
Q. What strategies mitigate competing side reactions during the synthesis of quinoline-4-carboxylic acid derivatives?
- Temperature control : Lower temperatures (0°C) during amine coupling reduce undesired acylation byproducts .
- Solvent selection : THF minimizes esterification compared to polar aprotic solvents like DMF .
- Additives : NaH scavenges HCl during acid chloride formation, improving reaction efficiency .
Q. How do substituents on the phenyl ring (e.g., 3-propoxy vs. 3-chloro) affect pharmacological activity?
Substituent polarity and steric bulk influence binding to biological targets. For example:
- 3-Chlorophenyl derivatives : Exhibit higher antimicrobial activity (MIC 2–8 µg/mL) due to enhanced hydrophobic interactions .
- 3-Propoxy groups : May improve metabolic stability by reducing oxidative metabolism .
Q. What computational methods are used to predict the compound’s interaction with biological targets?
- Molecular docking : Assesses binding affinity to enzymes (e.g., HIV-1 integrase or bacterial topoisomerase IV) .
- QSAR models : Correlate substituent electronic properties (Hammett σ constants) with activity .
Data Contradiction Analysis
Q. Why do reported yields for similar quinoline derivatives vary across studies (e.g., 72–85%)?
Discrepancies arise from:
- Purification methods : Flash chromatography (20% EtOAc/petroleum ether) vs. recrystallization .
- Reagent purity : Freshly distilled POCl₃ improves chlorination efficiency compared to aged reagents .
Q. How can conflicting biological activity data (e.g., IC₅₀ values) be reconciled?
Variations in assay conditions (e.g., cell line, incubation time) significantly impact results. For example:
- In vitro vs. in vivo models : HepG2 cells may show higher sensitivity than murine models due to metabolic differences .
- Solubility limitations : DMSO concentration >0.1% can artifactually reduce activity .
Methodological Recommendations
Q. What are best practices for characterizing quinoline-4-carboxylic acid stability under storage?
- Storage : Keep in airtight containers at –20°C with desiccants to prevent hydrolysis .
- Stability testing : Monitor via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC .
Q. How to design SAR studies for optimizing anti-proliferative activity?
- Scaffold diversification : Introduce electron-withdrawing groups (e.g., –CF₃) at the 6-position to enhance DNA intercalation .
- Biological assays : Use MTT assays on cancer cell lines (e.g., MCF-7) with doxorubicin as a positive control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
